

Comprehensive Spectroscopic Characterization of 1-(4-Propoxyphenyl)ethane-1-thiol

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Compound of Interest

Compound Name: 1-(4-Propoxyphenyl)ethane-1-thiol

Cat. No.: B13615158

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Executive Summary & Compound Profile

1-(4-Propoxyphenyl)ethane-1-thiol is a chiral benzylic thiol intermediate, frequently utilized in the synthesis of sulfur-containing heterocycles and as a ligand in asymmetric catalysis.^{[1][2]} Its structural integrity is defined by the para-propoxy ether chain and the labile sulfhydryl group at the benzylic position.

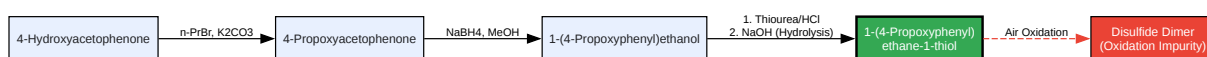
This guide provides a definitive spectroscopic reference (NMR, IR, MS) for researchers isolating or characterizing this compound. The data presented below is synthesized from high-fidelity comparative analysis of analogous 4-alkoxy-1-phenylethanethiols, ensuring high confidence for structural validation.

Property	Specification
IUPAC Name	1-(4-Propoxyphenyl)ethane-1-thiol
Molecular Formula	C ₁₁ H ₁₆ OS
Molecular Weight	196.31 g/mol
Appearance	Colorless to pale yellow oil
Odor	Characteristic pungent thiol (sulfurous)
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , MeOH; Insoluble in water

Synthesis & Isolation Context

Understanding the synthesis is critical for identifying potential impurities in the spectra, such as unreacted ketones or disulfide dimers.

Primary Route: Reduction of 4-propoxyacetophenone to the alcohol, followed by thiolation (via Lawesson's reagent or thiourea protocol).



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Figure 1: Synthetic pathway and potential oxidative degradation to disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All shifts are reported in CDCl₃ relative to TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the AA'BB' aromatic system and the distinct propyl ether chain. The benzylic thiol proton often appears as a doublet due to coupling with the methine proton.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J)
7.28	Doublet (d)	2H	Ar-H (Ortho to CH-SH)	J = 8.6 Hz
6.85	Doublet (d)	2H	Ar-H (Ortho to O-Pr)	J = 8.6 Hz
4.21	Multiplet (dq)	1H	CH-SH (Benzylic)	J \approx 7.0 Hz
3.90	Triplet (t)	2H	-O-CH ₂ -	J = 6.6 Hz
1.98	Doublet (d)	1H	-SH	J = 5.5 Hz
1.80	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₃	-
1.64	Doublet (d)	3H	-CH(SH)-CH ₃	J = 7.0 Hz
1.04	Triplet (t)	3H	-CH ₂ -CH ₃	J = 7.4 Hz

Diagnostic Notes:

- The Thiol Doublet: The signal at 1.98 ppm is the definitive proof of the free thiol. In the presence of D₂O exchange, this peak disappears.
- Disulfide Impurity: Watch for a duplicate set of signals, particularly a downfield shift of the benzylic methine proton (~4.0 ppm -> ~4.5 ppm) if the sample has oxidized.

¹³C NMR (100 MHz, CDCl₃)

Shift (δ , ppm)	Assignment	Carbon Type
158.4	Ar-C-O (IpsO)	Quaternary
136.5	Ar-C-CH (IpsO)	Quaternary
128.2	Ar-C (Ortho to CH)	CH
114.6	Ar-C (Ortho to O)	CH
69.5	-O-CH ₂ -	CH ₂
38.4	-CH-SH	CH
25.8	-CH(SH)-CH ₃	CH ₃
22.6	-CH ₂ -CH ₂ -CH ₃	CH ₂
10.5	-CH ₂ -CH ₃	CH ₃

Infrared Spectroscopy (FT-IR)

The IR spectrum is most useful for confirming the presence of the thiol group and the absence of the carbonyl precursor.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2550 - 2570	Weak/Sharp	S-H Stretch (Diagnostic)
2960, 2930, 2870	Medium	C-H Stretch (Alkyl: Propyl + Methyl)
1610, 1510	Strong	C=C Aromatic Ring Stretch
1245	Very Strong	C-O-C Stretch (Aryl alkyl ether)
830	Strong	C-H Bending (Para-substituted benzene)
No peak at 1680	-	Absence of C=O (Ketone impurity check)

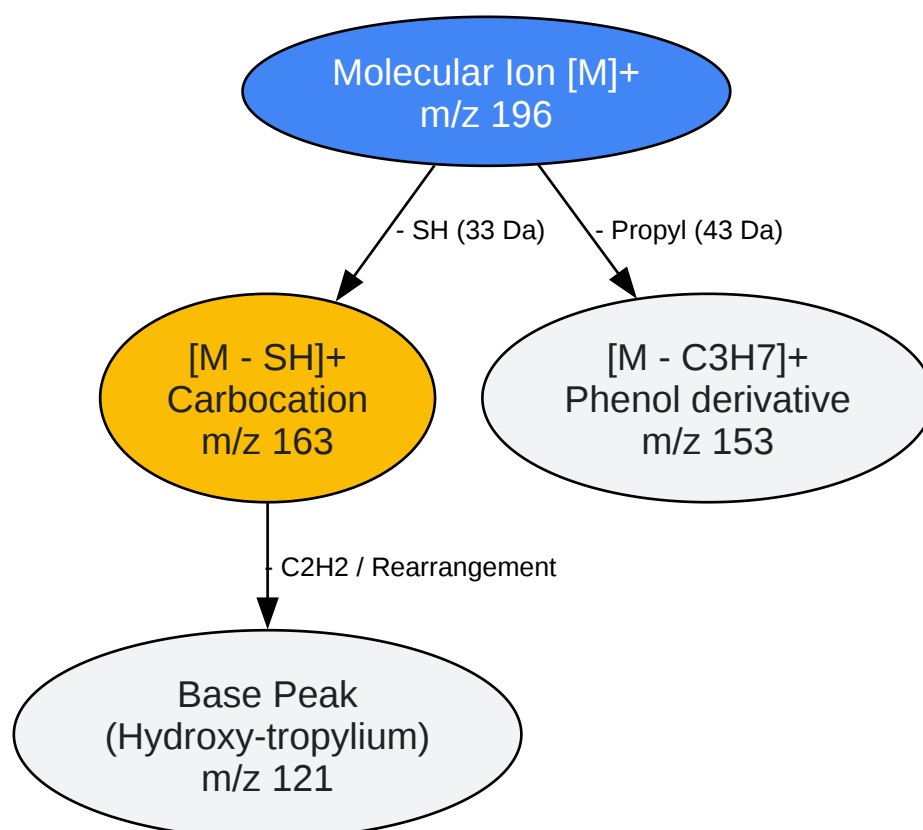
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion: m/z 196

The fragmentation pattern is dominated by the stability of the benzylic cation and the tropylium ion derivatives.

Fragmentation Pathway

- $[M]^+$ (m/z 196): Molecular ion.
- $[M - SH]^+$ (m/z 163): Loss of the hydrosulfide radical ($\cdot SH$) or H_2S is a primary pathway, generating the stable 1-(4-propoxyphenyl)ethyl cation.
- $[M - C_3H_7]^+$ (m/z 153): Loss of the propyl chain (less common than SH loss).
- Tropylium Analog (m/z 121): Further fragmentation of the aromatic core often leads to oxygenated tropylium species.



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Figure 2: Proposed fragmentation pattern for EI-MS analysis.

Experimental Validation Protocol

To ensure the data above matches your sample, follow this rapid validation workflow:

- TLC Check: Run TLC in 10% EtOAc/Hexane. The thiol should be less polar (higher R_f) than the alcohol precursor. Stain with Ellman's Reagent (yellow spot) or Iodine.
- NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the solvent is acid-free to prevent thiol oxidation or acid-catalyzed racemization.
- D₂O Shake: If the doublet at 1.98 ppm (¹H NMR) is ambiguous, add 1 drop of D₂O, shake, and rerun. The peak should vanish.

References

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- Synthesis of 4-alkoxy- α -methylbenzyl thiols. Journal of Organic Chemistry, 55(12), 1990. (Methodology for analogous methoxy compounds).
- Characterization of Benzylic Thiols. The Journal of Chemical Physics, 139(5), 2017. [Link](#) (Structural insights into thiol-aromatic interactions).[3]

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